molecular formula C17H24N2O2 B13874208 (4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone

(4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone

Cat. No.: B13874208
M. Wt: 288.4 g/mol
InChI Key: AVAZMQZXHIYDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylpiperazine moiety linked to a phenylmethanone group, which is further substituted with a hydroxypropyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopropylpiperazine Moiety: This can be achieved by reacting cyclopropylamine with piperazine under controlled conditions.

    Attachment of the Phenylmethanone Group: The cyclopropylpiperazine intermediate is then reacted with a suitable benzoyl chloride derivative to form the phenylmethanone linkage.

    Introduction of the Hydroxypropyl Group: Finally, the hydroxypropyl group is introduced through a nucleophilic substitution reaction, often using a hydroxypropyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The phenylmethanone group can be reduced to a secondary alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Introduction of various alkyl or aryl groups on the piperazine ring.

Scientific Research Applications

(4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

(4-cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone

InChI

InChI=1S/C17H24N2O2/c1-2-16(20)13-3-5-14(6-4-13)17(21)19-11-9-18(10-12-19)15-7-8-15/h3-6,15-16,20H,2,7-12H2,1H3

InChI Key

AVAZMQZXHIYDDS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.